
8-Ethoxy-4-methylquinolin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Ethoxy-4-methylquinolin-2-amine is a quinoline derivative with the molecular formula C12H14N2O. This compound is part of the broader class of quinolinamines, which are known for their diverse biological activities and potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-Ethoxy-4-methylquinolin-2-amine typically involves the functionalization of the quinoline ring. One common method is the Friedländer synthesis, which involves the condensation of aniline derivatives with ketones in the presence of acidic or basic catalysts . Another approach is the Skraup synthesis, which uses glycerol, aniline, and sulfuric acid as reagents .
Industrial Production Methods: Industrial production of quinoline derivatives often employs catalytic hydrogenation and cyclization reactions. These methods are optimized for large-scale production, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 8-Ethoxy-4-methylquinolin-2-amine undergoes various chemical reactions, including:
Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: This can convert nitro groups to amines or reduce double bonds.
Substitution: Common in quinoline chemistry, where halogens or other groups are substituted on the aromatic ring.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or electrophiles like alkyl halides.
Major Products: The major products depend on the specific reaction conditions but can include hydroxylated quinolines, aminoquinolines, and various substituted derivatives .
Scientific Research Applications
8-Ethoxy-4-methylquinolin-2-amine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Potential therapeutic agent for treating infections caused by drug-resistant parasites.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 8-Ethoxy-4-methylquinolin-2-amine involves its interaction with specific molecular targets. For instance, its antimalarial activity is attributed to its ability to inhibit heme polymerase, an enzyme crucial for the survival of the malaria parasite . Additionally, its antimicrobial effects are linked to the disruption of microbial cell membranes and inhibition of essential enzymes .
Comparison with Similar Compounds
8-Hydroxyquinoline: Known for its antimicrobial and anticancer properties.
4-Methylquinoline: Used in the synthesis of various pharmaceuticals.
8-Aminoquinoline: Exhibits antimalarial activity similar to 8-Ethoxy-4-methylquinolin-2-amine.
Uniqueness: this compound stands out due to its unique combination of ethoxy and methyl groups, which enhance its biological activity and make it a versatile compound for various applications .
Properties
CAS No. |
1307239-67-3 |
|---|---|
Molecular Formula |
C12H14N2O |
Molecular Weight |
202.25 g/mol |
IUPAC Name |
8-ethoxy-4-methylquinolin-2-amine |
InChI |
InChI=1S/C12H14N2O/c1-3-15-10-6-4-5-9-8(2)7-11(13)14-12(9)10/h4-7H,3H2,1-2H3,(H2,13,14) |
InChI Key |
QFPBMXSTUDTZTJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=CC2=C1N=C(C=C2C)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


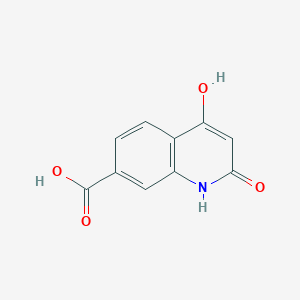
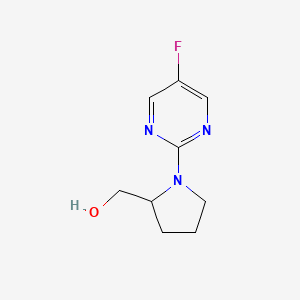


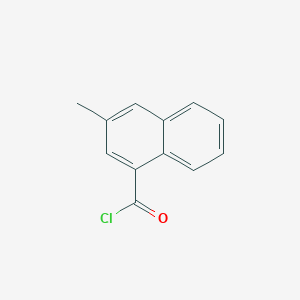

![Thiazolo[4,5-c]isoquinolin-2-amine](/img/structure/B11899233.png)
![5-Chloro-[1,2,3]triazolo[1,5-a]quinazoline](/img/structure/B11899237.png)
![5-Pyrimidinemethanol, 2-[(trimethylsilyl)ethynyl]-](/img/structure/B11899240.png)
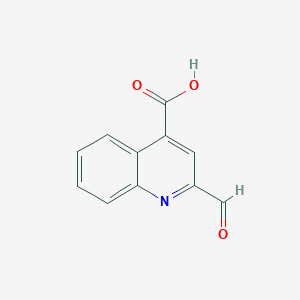
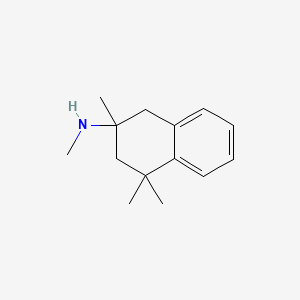
![(5-[Methoxy(methyl)carbamoyl]furan-2-yl)boronic acid](/img/structure/B11899258.png)
![(3-Methyl-[2,3'-bipyridin]-5'-yl)methanamine](/img/structure/B11899260.png)

